3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
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Overview
Description
3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core, a hydrazinylidene group, and dichlorophenyl substituents, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of 3,5-dichlorophenylhydrazine with 1-phenylquinoline-2,4-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazinylidene linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
- 3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
Uniqueness
What sets 3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione apart from similar compounds is its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the 3,5-dichlorophenyl group may enhance its binding affinity to certain molecular targets, making it a more potent bioactive compound .
Properties
CAS No. |
649723-35-3 |
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Molecular Formula |
C21H13Cl2N3O2 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
3-[(3,5-dichlorophenyl)diazenyl]-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-13-10-14(23)12-15(11-13)24-25-19-20(27)17-8-4-5-9-18(17)26(21(19)28)16-6-2-1-3-7-16/h1-12,27H |
InChI Key |
SNHJKQFJCLPNSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=NC4=CC(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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